molecular formula C21H18N2O4S B3054486 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide CAS No. 6069-06-3

2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide

Cat. No. B3054486
CAS RN: 6069-06-3
M. Wt: 394.4 g/mol
InChI Key: CWLVYGJMQGEDAE-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide, also known as 2-MNPTA, is an organic compound that has been used in scientific research due to its unique properties. 2-MNPTA is an amide, which is an organic compound that contains a carbonyl group linked to an amine group. It has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1. Optical Properties and Sensing Applications

Research on structurally related orcinolic derivatives, like 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, demonstrates their potential in optical properties and sensing applications. These compounds exhibit significant changes in absorption bands upon interaction with specific ions, suggesting their utility in chemical sensing and molecular recognition technologies (B. Wannalerse et al., 2022).

2. Anticancer and Anti-inflammatory Properties

Derivatives of 2-(substituted phenoxy) acetamide have been explored for their potential anticancer, anti-inflammatory, and analgesic properties. Compounds with halogenated aromatic rings, similar in structure to the compound , have shown promising results against specific cancer cell lines and in reducing inflammation (P. Rani et al., 2014).

3. Photoreactivity in Drug Design

Studies on the photoreactivity of compounds like flutamide, which shares a nitro-aromatic moiety with the compound of interest, provide insights into the design of drugs with controlled activation or deactivation under light exposure. This knowledge is crucial in developing therapeutics with minimized side effects and improved efficacy (Y. Watanabe et al., 2015).

4. Synthesis and Structural Analysis

Research on the synthesis and structural analysis of related compounds contributes to the understanding of their chemical behavior and potential applications. For instance, the study of hydrogen bond patterns in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides can inform the synthesis of new compounds with desired properties (T. Romero et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetophenone. This intermediate is then reacted with 3-nitro-5-phenylthiophenylamine in the presence of a base to form the final product, 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide.", "Starting Materials": [ "2-methylphenol", "chloroacetyl chloride", "3-nitro-5-phenylthiophenylamine", "base" ], "Reaction": [ "Step 1: React 2-methylphenol with chloroacetyl chloride in the presence of a base to form 2-(2-methylphenoxy)acetophenone.", "Step 2: React 2-(2-methylphenoxy)acetophenone with 3-nitro-5-phenylthiophenylamine in the presence of a base to form 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide." ] }

CAS RN

6069-06-3

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-(3-nitro-5-phenylsulfanylphenyl)acetamide

InChI

InChI=1S/C21H18N2O4S/c1-15-7-5-6-10-20(15)27-14-21(24)22-16-11-17(23(25)26)13-19(12-16)28-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,22,24)

InChI Key

CWLVYGJMQGEDAE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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